(3'E)-N-[(2,4-dichlorophenyl)methoxy]-2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-imine
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Overview
Description
(3’E)-N-[(2,4-dichlorophenyl)methoxy]-2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-imine is a complex organic compound characterized by its unique spiro structure This compound features a spiro linkage between an adamantane and an indene moiety, with a methoxy group attached to a dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’E)-N-[(2,4-dichlorophenyl)methoxy]-2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane Moiety: Adamantane is synthesized through the hydrogenation of dicyclopentadiene.
Spiro Linkage Formation: The adamantane moiety is then reacted with an indene derivative under specific conditions to form the spiro linkage.
Introduction of the Methoxy Group: The dichlorophenyl ring is methoxylated using appropriate reagents.
Final Assembly: The methoxylated dichlorophenyl ring is coupled with the spiro-adamantane-indene intermediate to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3’E)-N-[(2,4-dichlorophenyl)methoxy]-2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and dichlorophenyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3’E)-N-[(2,4-dichlorophenyl)methoxy]-2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (3’E)-N-[(2,4-dichlorophenyl)methoxy]-2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Modulation of Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorophenyl)methoxy]benzaldehyde
- 2,4-Dichlorophenol
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
(3’E)-N-[(2,4-dichlorophenyl)methoxy]-2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-imine is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and biological activities.
Biological Activity
The compound (3'E)-N-[(2,4-dichlorophenyl)methoxy]-2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-imine is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general methodology includes:
- Formation of the Spiro Compound : The initial step usually involves the reaction of an adamantane derivative with a suitable aldehyde or ketone to form the spiro structure.
- Introduction of Functional Groups : The methoxy and dichlorophenyl groups are introduced through electrophilic aromatic substitution or nucleophilic substitution reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing dichlorophenyl groups have shown significant inhibition against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR and VEGFR pathways. In particular, the dichlorophenyl moiety has been associated with enhanced binding affinity to these targets .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar frameworks have demonstrated:
- Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Likely involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of a related compound reported an IC50 value of 10 µM against MCF-7 cells. The compound induced apoptosis through caspase activation and increased reactive oxygen species (ROS) production, suggesting a mechanism involving oxidative stress .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 10 | Apoptosis via ROS |
Compound B | HeLa | 15 | EGFR inhibition |
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against various bacterial strains. Notably, the presence of electron-withdrawing groups like chlorine enhanced activity against resistant strains .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound C | E. coli | 32 |
Compound D | S. aureus | 64 |
Research Findings
- Inhibition Studies : The compound has shown promising results in inhibiting key enzymes involved in cancer progression.
- Molecular Docking : Computational studies indicate strong binding interactions with target proteins, supporting experimental findings .
- Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile at therapeutic doses.
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]spiro[2H-indene-3,2'-adamantane]-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2NO/c26-20-6-5-17(23(27)12-20)14-29-28-24-13-25(22-4-2-1-3-21(22)24)18-8-15-7-16(10-18)11-19(25)9-15/h1-6,12,15-16,18-19H,7-11,13-14H2/b28-24+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOCRCWEKWUMHD-ZZIIXHQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34CC(=NOCC5=C(C=C(C=C5)Cl)Cl)C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)C34C/C(=N\OCC5=C(C=C(C=C5)Cl)Cl)/C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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